molecular formula C16H18N2O2 B13293117 N-[2-Amino-5-(benzyloxy)-4-methylphenyl]acetamide

N-[2-Amino-5-(benzyloxy)-4-methylphenyl]acetamide

Cat. No.: B13293117
M. Wt: 270.33 g/mol
InChI Key: OWEONWWUGUQEGR-UHFFFAOYSA-N
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Description

N-[2-Amino-5-(benzyloxy)-4-methylphenyl]acetamide is an acetamide derivative characterized by a benzyloxy group at the 5-position, an amino group at the 2-position, and a methyl group at the 4-position of the phenyl ring. This substitution pattern confers unique physicochemical and biological properties.

Synthesis of such compounds often involves alkylation or reductive amination. For example, N-[4-(benzyloxy)phenyl]acetamide (a structurally simpler analog) is synthesized via the reaction of paracetamol derivatives with benzyl chloride in ethanolic potassium hydroxide, yielding 50–58% depending on the starting material form (capsules vs. tablets) . The target compound’s amino and methyl substituents likely require additional protective group strategies or selective functionalization during synthesis.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-(2-amino-4-methyl-5-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C16H18N2O2/c1-11-8-14(17)15(18-12(2)19)9-16(11)20-10-13-6-4-3-5-7-13/h3-9H,10,17H2,1-2H3,(H,18,19)

InChI Key

OWEONWWUGUQEGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthesis via Aromatic Nucleophilic Substitution and Reductive Amination

Methodology:

  • Starting Material: 4-Methylphenol (p-cresol) or a derivative with a methyl group at the 4-position.
  • Benzyloxy Group Introduction: The phenolic hydroxyl is protected or directly alkylated with benzyl bromide in the presence of a base such as potassium carbonate, yielding 5-benzyloxy-4-methylphenol (or its derivatives).
C₆H₄(OH)(CH₃) + C₆H₅CH₂Br → C₆H₄(OBn)(CH₃)
  • Regioselective Nitration or Halogenation: To introduce an amino group at the 2-position, nitration is performed followed by catalytic hydrogenation or reduction to convert nitro to amino groups.

  • Amide Formation: The amino group is then acylated with acetic anhydride or acetyl chloride to form the acetamide.

Reaction Conditions:

  • Alkylation: Reflux in acetone or acetonitrile with potassium carbonate.
  • Nitration: Using nitric acid or mixed acid at controlled temperatures.
  • Reduction: Catalytic hydrogenation over Pd/C or Raney Ni.
  • Acetylation: Reflux with acetic anhydride in pyridine or similar solvents.

Advantages:

  • Regioselectivity achieved through controlled nitration and reduction.
  • Straightforward amidation step.

Synthesis via Suzuki-Miyaura Cross-Coupling (for Aromatic Substituents)

Methodology:

  • Step 1: Synthesize a halogenated aromatic precursor, such as 2-bromo-4-methylphenol.
  • Step 2: Perform Suzuki coupling with phenylboronic acid or benzylboronic acid to introduce the benzyloxy group.
Ar-Br + Ph-B(OH)₂ → Ar-Ph (via Pd catalyst)
  • Step 3: Functionalize the amino group at the 2-position via nucleophilic substitution or direct amination.
  • Step 4: Acetylate the amino group to form the acetamide.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Solvent: A mixture of aqueous and organic solvents such as THF or dioxane.
  • Temperature: Reflux conditions.

Advantages:

  • High regioselectivity.
  • Suitable for complex substitution patterns.

Direct Amidation of Aromatic Amines

Methodology:

  • Starting Material: 2-Amino-5-benzyloxy-4-methylphenyl derivative.
  • Acylation: Direct reaction with acetic anhydride or acetyl chloride in pyridine or triethylamine, under mild conditions, to form the acetamide.
Ar-NH₂ + (Ac)₂O → Ar-NH-CO-CH₃

Reaction Conditions:

  • Solvent: Pyridine or dichloromethane.
  • Temperature: Room temperature to gentle reflux.
  • Catalyst: None typically required.

Advantages:

  • Straightforward amidation.
  • Minimal by-products.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Reagents & Conditions Advantages Limitations
Aromatic substitution + reduction + amidation 4-Methylphenol Alkylation, nitration, reduction, acylation K₂CO₃, benzyl bromide, HNO₃, Pd/C, acetic anhydride Regioselectivity, straightforward Multi-step, time-consuming
Suzuki coupling + amidation Halogenated aromatic + phenylboronic acid Cross-coupling, acylation Pd catalyst, boronic acid, acetic anhydride High regioselectivity, versatile Requires palladium catalysts
Direct amidation 2-Amino-5-benzyloxy-4-methylphenyl derivative Acylation Acetic anhydride, pyridine Simple, high yield Needs pre-functionalized intermediate

Final Remarks

The synthesis of This compound is achievable through well-established aromatic substitution and amidation strategies. The choice of method depends on the scale, available starting materials, and desired regioselectivity. The combination of classical organic reactions with modern cross-coupling techniques provides a robust toolkit for efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-5-(benzyloxy)-4-methylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Amino-5-(benzyloxy)-4-methylphenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-[2-Amino-5-(benzyloxy)-4-methylphenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

N-(4-(Benzyloxy)phenyl)acetamide
  • Structure: Lacks the 2-amino and 4-methyl groups.
  • The benzyloxy group contributes to lipophilicity, similar to the target compound.
  • Biological Activity : Demonstrated in antimicrobial applications due to the amide moiety’s role in drug interactions .
N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Compound 29)
  • Structure : Features a sulfamoyl group and a 4-hydroxyphenylacetamide chain.
  • Properties : The sulfamoyl group enhances polarity and enables carbonic anhydrase inhibition, a property absent in the target compound .
  • Key Difference : The tert-butyl sulfamoyl substituent introduces steric bulk and hydrogen-bond acceptor sites, altering target specificity.
N-(4-(Benzyloxy)-2-(pyridin-3-yl)phenethyl)acetamide (Compound 10o)
  • Structure : Contains a pyridinyl group at the 2-position and a phenethyl chain.
  • Properties : The pyridinyl ring enables π-π stacking and metal coordination, which may enhance cytoprotective activity, as seen in Hsp90 inhibition studies .

Crystallographic and Conformational Differences

Compounds like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide () exhibit dihedral angles of 78–85° between aromatic rings, influencing crystal packing and solubility. The target compound’s amino group may form intramolecular N–H···O bonds, altering conformational stability compared to naphthalene-based analogs, which rely on O–H···O interactions .

Data Table: Key Comparisons

Compound Name Substituents Biological Activity Key Structural Features Reference
N-[2-Amino-5-(benzyloxy)-4-methylphenyl]acetamide 2-amino, 5-benzyloxy, 4-methyl Not explicitly reported Amino for H-bonding; methyl for steric effects -
N-(4-(Benzyloxy)phenyl)acetamide 4-benzyloxy Antimicrobial Simpler structure; lacks amino/methyl
Compound 29 () tert-butyl sulfamoyl, 4-hydroxyphenyl Carbonic anhydrase inhibition Sulfamoyl for enzyme interaction
Compound 10n () Benzo[d][1,3]dioxol-5-yl, benzyloxy Cytoprotective Fused dioxole ring enhances rigidity
N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide Naphthalene, m-tolyl Crystallographic studies Dihedral angles ~78–85°; O–H···O bonds

Biological Activity

N-[2-Amino-5-(benzyloxy)-4-methylphenyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O
  • Molecular Weight : Approximately 273.31 g/mol
  • Functional Groups : The compound features an acetamide group, a benzyloxy substituent, and a methyl group on the aromatic ring, which contribute to its unique reactivity and biological interactions.

Research indicates that this compound interacts with specific biological targets, particularly enzymes and receptors involved in inflammatory responses and cancer pathways. The unique substitution pattern enhances its affinity for these targets, making it a promising candidate for further pharmacological studies.

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition may reduce the production of pro-inflammatory mediators like prostaglandins .
  • Anticancer Potential : Evidence suggests that this compound may inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Its ability to modulate signaling pathways related to cancer progression is under investigation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity TypeTarget/AssayResult
Anti-inflammatoryCOX-2 InhibitionIC50_{50} < 0.04 μmol
AnticancerHuman cancer cell linesSignificant cytotoxicity observed
AntibacterialAgar well diffusion assayComparable activity to standard antibiotics like levofloxacin

Case Studies

  • Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties of similar compounds, it was found that derivatives with benzyloxy groups showed significant inhibition of COX-2 activity, supporting the potential of this compound as an anti-inflammatory agent .
  • Antimicrobial Evaluation : A recent investigation into acetamide derivatives revealed strong antibacterial activity for compounds structurally related to this compound, indicating a promising avenue for developing new antimicrobial agents .

Q & A

Q. How do halogenated analogs (e.g., bromo, fluoro) compare in terms of bioactivity and metabolic stability?

  • Methodological Answer : Bromo analogs (e.g., 2-(5-bromo-phenoxy) derivatives) show higher enzyme affinity (lower IC₅₀) but reduced metabolic stability in microsomal assays. LogP measurements (shake-flask method) and cytotoxicity profiling balance potency and pharmacokinetics .

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